N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide
Description
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a heterocyclic sulfonamide derivative featuring a thieno[2,3-d]pyrimidin-4(3H)-one core fused to a cyclopropanesulfonamide group via an ethyl linker. The thieno[2,3-d]pyrimidine scaffold is known for its role in modulating enzyme activity, particularly in inflammation and cancer pathways, while the cyclopropane ring may enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S2/c15-11-9-3-6-18-10(9)12-7-14(11)5-4-13-19(16,17)8-1-2-8/h3,6-8,13H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJWMIRKJQDHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the condensation of 2-aminothiophene with a suitable carbonyl compound under acidic conditions . The resulting intermediate is then subjected to further functionalization to introduce the cyclopropane and sulfonamide groups. This can be done through cyclopropanation reactions and sulfonamide formation using reagents such as cyclopropyl bromide and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted sulfonamides .
Scientific Research Applications
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Comparison with Target Compound :
Cyclopropanesulfonamide-Containing Heterocycles in Patents
Recent patents () describe cyclopropanesulfonamide derivatives fused to diverse heterocycles, such as imidazo-pyrrolo-pyrazines or pyrrolo-pyridines. For example:
- N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide (): This compound shares the cyclopropanesulfonamide moiety but incorporates a complex imidazo-pyrrolo-pyrazine core, likely targeting kinase pathways .
- N-((1S,3S,4R)-3-(2,3-dihydrodipyrrolo[2.3-b:2',3'-d]pyridin-1(6H)-yl)-4-ethylcyclopentyl)cyclopropanesulfonamide (): Features a dihydrodipyrrolopyridine system, emphasizing the role of fused nitrogen-containing rings in enhancing target binding .
Key Differences :
- The ethyl linker in the target molecule may offer conformational flexibility absent in rigid cyclopentyl-linked analogs .
Biological Activity
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 281.35 g/mol
- CAS Number : Not explicitly provided in the search results.
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The cyclopropanesulfonamide moiety contributes to its stability and potential interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit their biological activity through several mechanisms:
- Enzyme Inhibition : Many thieno[2,3-d]pyrimidine derivatives act as inhibitors of key enzymes involved in cellular signaling pathways.
- Antimicrobial Activity : Some studies suggest that this class of compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Antioxidant Properties : Pyrimidine derivatives have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. For instance:
- A study demonstrated that thieno[2,3-d]pyrimidines showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- The compound's mechanism involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication.
Anticancer Activity
Research has also explored the anticancer potential of related compounds:
- In vitro studies indicated that certain thieno[2,3-d]pyrimidine derivatives could induce apoptosis in cancer cell lines by activating caspase pathways .
- The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted as a promising therapeutic strategy.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound.
- Methodology : Disk diffusion and MIC (Minimum Inhibitory Concentration) assays were performed against various bacterial strains.
- Results : The compound exhibited significant inhibition zones and low MIC values, indicating strong antimicrobial activity.
-
Case Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : Cell viability assays (MTT assay) were conducted on breast and lung cancer cell lines.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
Research Findings Summary
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli; inhibits DNA gyrase |
| Anticancer | Induces apoptosis; inhibits cancer cell proliferation |
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
